Methyl 4-ethylthiophene-2-carboxylate
Description
Methyl 4-ethylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with an ethyl group at the 4-position and a methyl ester at the 2-position. This structure confers unique physicochemical properties, making it valuable in pharmaceutical and materials science research. The compound’s ester functionality enhances its reactivity in nucleophilic substitutions and condensations, while the ethyl group influences steric and electronic effects .
Properties
CAS No. |
78585-27-0 |
|---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
methyl 4-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O2S/c1-3-6-4-7(11-5-6)8(9)10-2/h4-5H,3H2,1-2H3 |
InChI Key |
FLMIYDKWVRFGQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethylthiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives . Another common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Halogenated thiophenes and alkylated derivatives.
Scientific Research Applications
Methyl 4-ethylthiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of methyl 4-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activity, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Substituent Position : The ethyl group at the 4-position in the target compound reduces steric hindrance compared to bulkier groups (e.g., phenyl in ), favoring reactions requiring planar transition states.
- Functional Groups: Amino-substituted derivatives (e.g., ) exhibit higher solubility in polar solvents due to hydrogen bonding, whereas methoxy-phenyl derivatives (e.g., ) show enhanced thermal stability .
Physicochemical Properties
Spectroscopic Characterization
- NMR : The ethyl group in the target compound produces distinct splitting patterns in $^1$H NMR (δ ~1.3 ppm for CH₃, δ ~2.8 ppm for CH₂), differing from methyl-substituted analogues (δ ~2.5 ppm for CH₃) .
- IR: Ester carbonyl stretches (~1720 cm⁻¹) are consistent across analogues, but amino derivatives (e.g., ) show additional N–H stretches (~3400 cm⁻¹) .
Notes on Evidence Discrepancies
- Molecular Formula Conflict: lists methyl 5-phenylthiophene-2-carboxylate as C₉H₇N₃O₄, which is inconsistent with typical thiophene carboxylates.
- Data Gaps : Detailed melting points and reaction yields for the target compound are absent in the evidence, underscoring the need for experimental characterization as per protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
